2-Pyridineacetamide, 5-methylthio-
Description
Properties
CAS No. |
31293-09-1 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)ethanethioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-2-3-7(10-5-6)4-8(9)11/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI Key |
XNIHNKNDUBXBST-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)CC(=S)N |
Canonical SMILES |
CC1=CN=C(C=C1)CC(=S)N |
Appearance |
Solid powder |
Other CAS No. |
31293-09-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Pyridineacetamide, 5-methylthio-; AG 42; AG-42 AG42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electronic Effects: The methylthio group in the target compound likely increases electron density at the pyridine ring compared to electron-withdrawing groups (e.g., cyano in ).
- Lipophilicity: Sulfur-containing groups (e.g., thioether in ) generally enhance membrane permeability, a trait shared with Disopyramide’s lipophilic diisopropylaminoethyl chain .
- Steric Considerations : Bulky substituents (e.g., Tirbanibulin’s trifluoromethyl groups) may hinder target binding, whereas smaller groups like methylthio could improve bioavailability .
Preparation Methods
Preparation of 2-Amino-5-Methylpyridine
The synthesis of 2-amino-5-methylpyridine serves as a critical precursor for further functionalization. A patented method involves a two-step process starting with 3-methyl-pyridine 1-oxide (II):
Reaction with Trialkylamines and Electrophilic Agents :
- 3-Methyl-pyridine 1-oxide is reacted with a trialkylamine (e.g., trimethylamine) and an electrophilic compound (e.g., thionyl chloride or phosgene) in methylene chloride at low temperatures (0–20°C). This forms a quaternary ammonium salt (IV), such as trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.
- Key Conditions :
Hydrogen Bromide-Mediated Rearrangement :
- The ammonium salt is treated with 48% hydrobromic acid at elevated temperatures (150–220°C). This step cleaves the alkyl groups and facilitates cyclization to yield 2-amino-5-methylpyridine (I).
- Work-Up :
- Neutralization with sodium hydroxide (pH 9–10).
- Extraction with ethyl acetate.
- Drying over sodium sulfate and solvent removal.
- Yield : 86–95% with ~1% impurity from 2-amino-3-methylpyridine.
Acetylation of 2-Amino-5-Methylpyridine
To introduce the acetamide group, the amino group undergoes acetylation:
- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
- Conditions :
- Temperature: 0–25°C.
- Solvent: Dichloromethane or ethyl acetate.
- Outcome : Forms 2-acetamido-5-methylpyridine, confirmed via NMR and TLC.
Alternative Route: Pyridine Ring Construction from Acyclic Precursors
Condensation of Propionaldehyde and Acrylic Derivatives
A novel approach (CA1242729A) builds the pyridine ring from propionaldehyde and acrylic esters/amides:
Formation of γ-Methyl-γ-Aldehydo Amide :
- Propionaldehyde reacts with acrylamide in the presence of ammonia, yielding a dihydro-5-methyl-2-pyridone (V).
- Conditions :
- Solvent: Water or ethanol.
- Temperature: 80–100°C.
- Catalyst: Acidic or basic conditions.
Oxidation to Pyridone (VI) :
Introduction of Methylthio Group :
Functionalization to 2-Pyridineacetamide, 5-Methylthio-
Acetamide Side Chain Incorporation
The acetamide group is introduced through:
- Acylation of 5-Methyl-2-pyridinethiol :
Comparative Analysis of Synthetic Methods
Optimization and Industrial Considerations
- Purification :
- Byproduct Mitigation :
- Scalability :
- The ammonium salt route is preferred for industrial use due to fewer steps and higher yields.
Q & A
Q. What are the recommended synthetic routes for preparing 2-Pyridineacetamide, 5-methylthio- derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, coupling a pyridine core with methylthio and acetamide groups requires controlled pH (6.5–7.5) and temperatures (60–80°C) to avoid side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility . Advanced optimization may employ continuous flow reactors for precise temperature control or high-throughput screening to identify efficient catalysts .
Q. How can researchers confirm the structural integrity and purity of 2-Pyridineacetamide, 5-methylthio- derivatives?
- Methodological Answer : Characterization relies on Nuclear Magnetic Resonance (NMR) for verifying proton environments (e.g., methylthio protons at δ 2.1–2.3 ppm) and Mass Spectrometry (MS) for molecular ion peaks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress . Purity is quantified via High-Performance Liquid Chromatography (HPLC) using C18 columns and UV detection at 254 nm .
Q. What methodologies are used to assess the biological activity of 2-Pyridineacetamide, 5-methylthio- derivatives?
- Methodological Answer : Enzyme inhibition assays (e.g., glutaminase inhibition for CB-839 derivatives) are conducted at varying concentrations (1 nM–100 µM) to determine IC₅₀ values . Cytotoxicity studies use MTT assays on cancer cell lines (e.g., HCT-116 or HeLa) with dose-response curves. Molecular docking predicts binding interactions with target proteins (e.g., GLS1) using software like AutoDock Vina .
Advanced Research Questions
Q. How can researchers optimize synthetic yields and minimize by-products in large-scale preparations of 2-Pyridineacetamide derivatives?
- Methodological Answer : Design of Experiments (DoE) tools like Taguchi arrays identify critical parameters (e.g., solvent polarity, catalyst loading). For example, replacing DMF with acetonitrile in thioether formation reduces side-product formation by 30% . In-line analytics (e.g., FTIR probes) monitor intermediate stability during continuous synthesis . Post-reaction purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves yields to >85% .
Q. How can contradictory data on the biological activity of 2-Pyridineacetamide derivatives across studies be resolved?
- Methodological Answer : Discrepancies often arise from structural analogs with subtle substituent differences. Comparative SAR analysis (e.g., replacing 5-methylthio with ethylthio) can clarify activity trends . Validate assay conditions by replicating studies under standardized protocols (e.g., fixed ATP concentrations in kinase assays). Meta-analyses of PubChem BioAssay data (e.g., AID 1259401) identify outliers due to impurities or solvent effects .
Q. What strategies are effective for investigating the structure-activity relationship (SAR) of 2-Pyridineacetamide derivatives?
- Methodological Answer : Fragment-based design systematically modifies substituents (e.g., methylthio vs. sulfonyl groups) to evaluate potency changes. For example, replacing 5-methylthio with a chloro group in CB-839 reduces glutaminase inhibition by 50% . 3D-QSAR models (e.g., CoMFA) correlate steric/electronic properties with activity using molecular descriptors from crystallographic data .
Q. How can researchers evaluate the stability and reactivity of 2-Pyridineacetamide derivatives under physiological conditions?
- Methodological Answer : Forced degradation studies expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. LC-MS identifies degradation products (e.g., sulfoxide formation from methylthio oxidation) . Plasma stability assays incubate compounds in human plasma (1–24 hours) and quantify parent compound levels via LC-MS/MS .
Q. What experimental approaches are recommended for designing derivatives with improved pharmacokinetic properties?
- Methodological Answer : LogP optimization balances hydrophobicity (methylthio group) and solubility (acetamide) using shake-flask assays. Metabolic stability is assessed in liver microsomes (human/rat) with NADPH cofactors, monitoring half-life via LC-MS. Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated metabolism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
